

G-5555 Hydrochloride: A Comprehensive Technical Guide on Target Protein Binding Affinity

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Compound of Interest		
Compound Name:	G-5555 hydrochloride	
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This technical guide provides an in-depth overview of the binding affinity of **G-5555 hydrochloride** for its primary protein targets. It includes a detailed summary of quantitative binding data, experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

G-5555 hydrochloride is a potent and selective small molecule inhibitor of the Group I p21-activated kinases (PAKs), with a particularly high affinity for PAK1.[1][2][3][4][5] PAKs are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and migration.[6] Their dysregulation is implicated in the progression of several diseases, most notably cancer, making them an attractive target for therapeutic intervention.[6] G-5555 was developed as a refined compound to improve upon earlier PAK inhibitors by addressing issues such as hERG channel activity, demonstrating favorable pharmacokinetic properties, including good oral bioavailability.[6]

Quantitative Binding Affinity Data

The binding affinity of **G-5555 hydrochloride** has been characterized using various in vitro assays. The following tables summarize the key quantitative data for its interaction with primary



and secondary kinase targets.

Table 1: Inhibition Constants (Ki) for G-5555

Target Protein	Ki (nM)
PAK1	3.7
PAK2	11

Table 2: Half-maximal Inhibitory Concentrations (IC50) for G-5555

Target Protein	IC50 (nM)
SIK2	9
KHS1	10
PAK2	11
MST4	20
YSK1	34
MST3	43
Lck	52
pMEK (cellular assay)	69
hERG channel	>10,000

Data sourced from multiple references.[1][7]

Experimental Protocols

The determination of the binding affinity and inhibitory activity of **G-5555 hydrochloride** involves several key experimental methodologies.

Kinase Inhibition Assay (Determination of Ki and IC50)



A common method to determine the inhibitory constant (Ki) and IC50 values for kinase inhibitors is through a competitive binding assay or a direct enzymatic activity assay.

Principle:

The assay measures the ability of the compound to inhibit the enzymatic activity of the target kinase. This is often done by quantifying the phosphorylation of a specific substrate.

Generalized Protocol:

- Reagents and Materials:
 - Recombinant human PAK1 or other target kinases.
 - ATP (Adenosine triphosphate).
 - Specific peptide substrate for the kinase.
 - G-5555 hydrochloride at various concentrations.
 - Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
 - Detection reagent (e.g., ADP-Glo[™] Kinase Assay from Promega, which measures ADP production).
- Procedure:
 - 1. The target kinase and the peptide substrate are incubated in the assay buffer.
 - 2. **G-5555 hydrochloride** is added at a range of concentrations.
 - 3. The enzymatic reaction is initiated by the addition of ATP.
 - 4. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
 - 5. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.



- 6. Data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
- 7. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
- 8. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of ATP used in the assay.

Cellular Phosphorylation Assay (pMEK IC50)

To assess the inhibitor's activity in a cellular context, a phospho-substrate assay is often employed. For G-5555, the inhibition of the phosphorylation of the downstream substrate MEK1 at serine 298 is a key measure of its cellular potency.[1][2]

Principle:

This assay quantifies the level of a specific phosphorylated protein within cells after treatment with the inhibitor.

Generalized Protocol:

- Cell Culture:
 - A suitable cancer cell line, such as the H292 non-small cell lung cancer cell line, is cultured in appropriate media.[1]
- Treatment:
 - 1. Cells are seeded in multi-well plates and allowed to adhere.
 - 2. The cells are then treated with various concentrations of **G-5555 hydrochloride** for a specific duration.
- Cell Lysis and Protein Quantification:
 - 1. After treatment, the cells are washed and then lysed to release the cellular proteins.

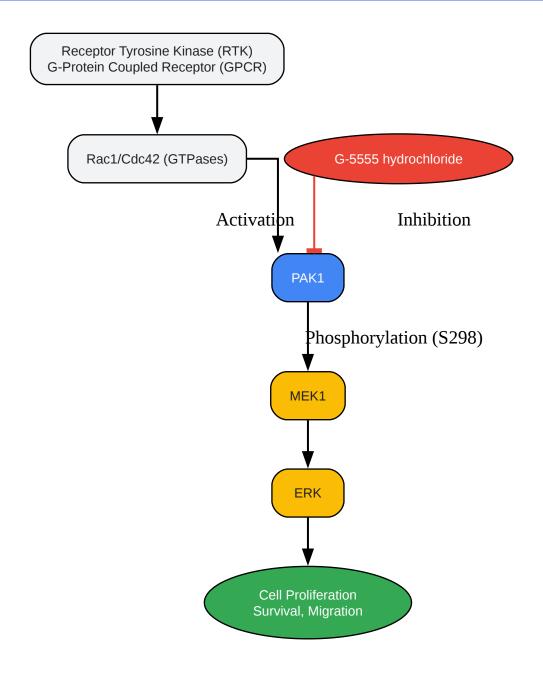


- 2. The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- Detection of Phospho-MEK:
 - An enzyme-linked immunosorbent assay (ELISA) or a Western blot is performed on the cell lysates.
 - 2. A primary antibody specific to the phosphorylated form of MEK1 (pMEK S298) is used.
 - 3. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.
 - 4. A substrate is added that produces a luminescent or colorimetric signal in the presence of the enzyme.
 - 5. The signal intensity, which is proportional to the amount of pMEK, is measured.
- Data Analysis:
 - 1. The data is normalized to the total protein concentration.
 - 2. The results are plotted as the level of pMEK versus the logarithm of the G-5555 concentration to determine the cellular IC50 value.

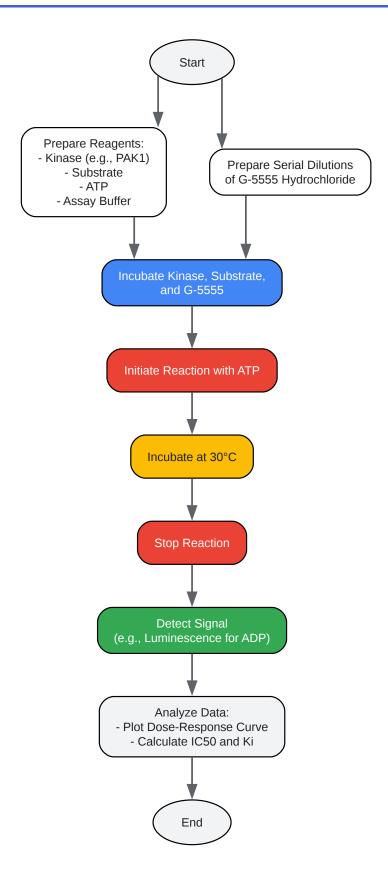
Signaling Pathway and Workflow Visualizations G-5555 Inhibition of the PAK1 Signaling Pathway

The following diagram illustrates the canonical PAK1 signaling pathway and the point of inhibition by G-5555.









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